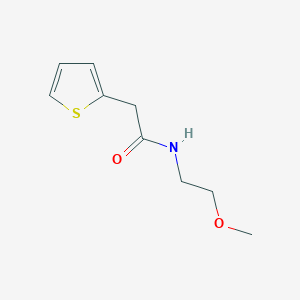
2-(benzylthio)-4-(4-chloro-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
The compound 2-(benzylthio)-4-(4-chloro-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one is part of the thiazole and benzothiazole derivatives, which are known for their versatile chemical properties and reactivity. These compounds are of interest due to their potential applications in creating new materials and biologically active molecules.
Synthesis Analysis
Synthesis of related thiazole derivatives involves nucleophilic substitution reactions, cyclization steps, and the use of various reagents and conditions to introduce specific functional groups. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a compound with structural similarities, highlights the importance of controlling reaction conditions to achieve desired products with high selectivity and yield (Sparke et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the precise arrangement of atoms within a compound. The structural details provide insights into the compound's reactivity and properties. For instance, the analysis of unsymmetrically disubstituted mesogens reveals the impact of specific substitutions on molecular geometry and phase stability (Hartung et al., 1995).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, including ring opening, nucleophilic substitutions, and cyclizations. These reactions are crucial for further derivatization and application of these compounds. The study by Androsov and Neckers (2007) describes how a thiadiazole derivative undergoes ring opening to produce a thioketene intermediate, which reacts further under specific conditions (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of thiazole derivatives are influenced by their molecular structure. The presence of nitro, chloro, and benzylidene groups can significantly affect these properties, impacting their application potential.
Chemical Properties Analysis
Thiazole and its derivatives exhibit a wide range of chemical properties, including basicity, acidity, and reactivity towards electrophiles and nucleophiles. These properties are crucial for their application in chemical synthesis and potential biological activity. For instance, the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrate the compound's versatility in forming heterocyclic compounds through novel synthetic pathways (Androsov & Neckers, 2007).
Propiedades
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S2/c18-13-7-6-12(9-15(13)20(22)23)8-14-16(21)25-17(19-14)24-10-11-4-2-1-3-5-11/h1-9H,10H2/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFIHSDJNMEDDF-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-4-(4-chloro-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)
